molecular formula C14H12F3N3O3 B2611171 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide CAS No. 1351662-12-8

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2611171
CAS No.: 1351662-12-8
M. Wt: 327.263
InChI Key: PTMTUMZGNIBHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a trifluoromethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a urea derivative under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation, using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the trifluoromethoxyphenyl group is introduced to the acetamide moiety. This can be achieved using a suitable trifluoromethoxybenzene derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethoxyphenyl group, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide: Lacks the trifluoromethoxy group, which may result in different biological activities.

    2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its chemical properties and reactivity.

Uniqueness

The presence of the trifluoromethoxy group in 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-9-6-18-8-20(13(9)22)7-12(21)19-10-4-2-3-5-11(10)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMTUMZGNIBHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CC(=O)NC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.